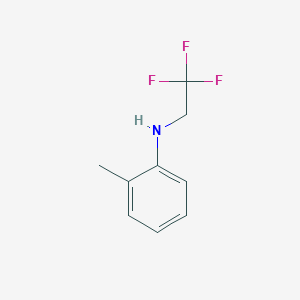

2-Methyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

CAS No. |

62351-54-6 |

|---|---|

Molecular Formula |

C9H10F3N |

Molecular Weight |

189.18 g/mol |

IUPAC Name |

2-methyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C9H10F3N/c1-7-4-2-3-5-8(7)13-6-9(10,11)12/h2-5,13H,6H2,1H3 |

InChI Key |

CDYAJSZKFGUPFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 2 Methyl N 2,2,2 Trifluoroethyl Aniline

Elucidation of Catalytic Reaction Mechanisms (e.g., Porphyrin Catalysis Cycles)

The synthesis of 2-Methyl-N-(2,2,2-trifluoroethyl)aniline can be efficiently achieved through iron porphyrin-catalyzed N-trifluoroethylation. nih.govrsc.org This method utilizes o-methyl aniline (B41778) as a model substrate and 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction. nih.govresearchgate.net The reaction proceeds via a cascade of diazotization and N-H insertion steps. nih.govrsc.org

Initial studies identified tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl] as a highly effective catalyst for this transformation, affording the product in good yields. nih.govresearchgate.net Other metalloporphyrin catalysts, such as those containing manganese, copper, or cobalt, showed negligible activity. nih.gov

The proposed catalytic cycle, based on experimental evidence and literature precedents, begins with the conversion of the iron(III) porphyrin catalyst into a ferrous nitrosyl complex, [Fe(II)TPP(NO)], in the presence of sodium nitrite (B80452) and weak acid. nih.gov This intermediate was synthesized independently and, when used as the catalyst, yielded this compound, confirming its role in the reaction pathway. nih.gov The ferrous nitrosyl complex is then attacked by trifluorodiazoethane (CF₃CHN₂), which is formed in situ from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite. nih.govresearchgate.net This leads to the formation of a critical iron-carbene intermediate. The carbene complex is highly electrophilic and susceptible to nucleophilic attack by the aniline substrate (o-methyl aniline). nih.gov This final step generates the N-trifluoroethylated product and regenerates the active catalyst, completing the cycle. nih.govresearchgate.net The reaction is sensitive to the electronic properties of the aniline, with electron-rich anilines generally providing higher yields due to the enhanced nucleophilicity of the amine. nih.gov

| Catalyst | Yield of this compound (%) | Reference |

|---|---|---|

| Fe(TPP)Cl | 78 | nih.govresearchgate.net |

| FeTPP(NO) | 83 | nih.gov |

| MnTPPCl | Trace | nih.govresearchgate.net |

| CuTPPCl | Trace | nih.govresearchgate.net |

| CoTPP | Trace | nih.govresearchgate.net |

| Vitamin B12 | Trace | nih.govresearchgate.net |

C-N Bond Formation and Cleavage Mechanisms (e.g., Palladium-Catalyzed Arylation)

The formation of the C-N bond in N-fluoroalkylanilines, including structures analogous to this compound, can be accomplished via palladium-catalyzed cross-coupling reactions. nih.govberkeley.edu This approach typically involves the coupling of an aryl halide (e.g., an aryl bromide or chloride) with a fluoroalkylamine. nih.gov A significant challenge in these reactions is the instability of the fluoroalkylaniline products under the typical conditions of high heat and strong bases used in C-N coupling. nih.govberkeley.edu

To overcome this, milder reaction conditions have been developed. A successful system employs a catalyst generated from [Pd(allyl)Cl]₂ and a specific biarylphosphine ligand, AdBippyPhos, in the presence of a weaker base, potassium phenoxide (KOPh). nih.govberkeley.edu This combination allows the reaction to proceed in high yields with low catalyst loadings. berkeley.edu

The catalytic cycle is influenced by the strong electron-withdrawing effect of the fluoroalkyl group on the amine nitrogen. nih.gov Kinetic studies indicate that the resting state of the catalyst is a palladium phenoxide complex, (BippyPhos)Pd(Ar)OPh. berkeley.edu The turnover-limiting step of the catalytic cycle is the final reductive elimination step, where the C-N bond is formed and the product is released from the palladium center. berkeley.edu This is attributed to the reduced nucleophilicity of the nitrogen atom, which makes the bond-forming step more difficult compared to couplings with non-fluorinated alkylamines. nih.govberkeley.edu

Conversely, the cleavage of the aromatic C-N bond in anilines is a challenging transformation. While not specifically documented for this compound, studies on other aniline derivatives, such as o-acylanilines, have shown that C-N bond cleavage can be achieved on a late-transition-metal center, such as ruthenium. nih.gov Such processes are relevant for understanding the stability of the C-N bond and for developing novel synthetic strategies that involve its cleavage.

Electrophilic and Nucleophilic Reactivity at the Amine Nitrogen and Aromatic Core

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the amine nitrogen, the aromatic core, and the trifluoroethyl group.

Nucleophilic Reactivity of the Amine Nitrogen: The trifluoroethyl group is strongly electron-withdrawing, which significantly reduces the electron density and, consequently, the nucleophilicity and basicity of the amine nitrogen compared to non-fluorinated analogues like N-ethyl-o-toluidine. This decreased nucleophilicity makes reactions that require the nitrogen to act as a nucleophile, such as further alkylation or acylation, more challenging. The difficulty in the reductive elimination step during its palladium-catalyzed synthesis is a direct consequence of this reduced nucleophilicity. berkeley.edu

Intramolecular Cyclization and Rearrangement Processes Involving Trifluoroethyl Groups

Aniline derivatives containing trifluoromethyl groups can participate in intramolecular cyclization reactions to form valuable heterocyclic structures. A notable example is the Rh(III)-catalyzed C-H activation and annulation of N-pyrimidyl-substituted anilines with CF₃-imidoyl sulfoxonium ylides to construct 2-trifluoromethylindolines. acs.orgacs.org While the substrate is not this compound itself, the mechanism illustrates a powerful strategy for forming a C-C bond between the aromatic core and a trifluoromethyl-bearing carbon.

The proposed mechanism for this transformation involves several key steps: acs.orgacs.org

C-H Activation: The aniline, bearing a directing group (e.g., N-pyrimidyl), coordinates to the Rh(III) catalyst, which then facilitates the activation of an ortho C-H bond on the aniline ring, forming a five-membered rhodacycle intermediate. acs.org

Coordination and Insertion: The CF₃-imidoyl sulfoxonium ylide coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond. This forms a seven-membered rhodacycle. acs.orgacs.org

Protonation and Tautomerization: The seven-membered rhodacycle undergoes protonation, releasing the active rhodium catalyst and yielding an alkylated imine product. This intermediate can exist in equilibrium with its enamine tautomer. acs.orgacs.org

Intramolecular Cyclization: The final step is an intramolecular nucleophilic addition where the enamine nitrogen attacks the imine carbon, closing the five-membered ring to afford the 2-trifluoromethylindoline product. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-N-(2,2,2-trifluoroethyl)aniline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's atomic connectivity and chemical environment.

The ¹H NMR spectrum distinctly shows signals for the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the methylene (B1212753) group of the trifluoroethyl moiety. The aromatic signals, typically found in the range of δ 6.6-7.1 ppm, exhibit splitting patterns (triplets and doublets) that confirm the ortho-substitution pattern on the aniline (B41778) ring. The methyl group appears as a sharp singlet around δ 2.10 ppm. A key feature is the quartet observed for the methylene (-CH₂) protons at approximately δ 3.73 ppm, which arises from coupling to the three adjacent fluorine atoms of the CF₃ group. rsc.org

The ¹³C NMR spectrum further corroborates the structure. It shows distinct resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group is readily identified as a quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift around δ 124.1 ppm and a large coupling constant (J ≈ 278.0 Hz). rsc.org Similarly, the methylene carbon adjacent to the fluorine atoms appears as a quartet with a smaller coupling constant (J ≈ 33.0 Hz) around δ 44.9 ppm. rsc.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the spectrum displays a single triplet at approximately δ -72.20 ppm. rsc.org This triplet arises from the coupling of the three equivalent fluorine atoms with the two protons of the adjacent methylene group, confirming the -CH₂CF₃ structural motif.

Conformational insights can be derived from these NMR data. The magnitude of the coupling constants, particularly the three-bond fluorine-proton coupling (³J-FH), is sensitive to the dihedral angle between the coupled nuclei. The observed couplings reflect the time-averaged conformation of the N-(2,2,2-trifluoroethyl) side chain. The rotational freedom around the C-N and C-C bonds of this side chain is influenced by steric hindrance from the ortho-methyl group, leading to a preferred range of conformations in solution.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.07 | t | 7.7 | Aromatic CH |

| ¹H | 7.01 | d | 7.3 | Aromatic CH |

| ¹H | 6.67 | t | 7.4 | Aromatic CH |

| ¹H | 6.61 | d | 8.1 | Aromatic CH |

| ¹H | 3.73 | q | 8.9 | N-CH₂-CF₃ |

| ¹H | 2.10 | s | - | Ar-CH₃ |

| ¹³C | 143.2 | - | - | Aromatic C-N |

| ¹³C | 129.6 | - | - | Aromatic CH |

| ¹³C | 126.2 | - | - | Aromatic C-CH₃ |

| ¹³C | 124.1 | q | 278.0 | -CF₃ |

| ¹³C | 121.5 | - | - | Aromatic CH |

| ¹³C | 117.7 | - | - | Aromatic CH |

| ¹³C | 109.2 | - | - | Aromatic CH |

| ¹³C | 44.9 | q | 33.0 | N-CH₂-CF₃ |

| ¹³C | 16.3 | - | - | Ar-CH₃ |

| ¹⁹F | -72.20 | t | 8.7 | -CF₃ |

Data sourced from Ge et al. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Reactive Intermediate Identification

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals and certain transition metal complexes, which often act as reactive intermediates in chemical reactions.

In the context of synthesizing this compound, ESR has been employed to identify key catalytic intermediates. For instance, in an iron-porphyrin-catalyzed N-trifluoroethylation reaction that yields the title compound, a ferrous nitrosyl complex, [FeTPP(NO)], was proposed as a crucial intermediate. nih.gov ESR spectroscopy was used to confirm the formation of this species. nih.gov

The ESR spectrum of the synthesized [FeTPP(NO)] complex was recorded at both room temperature and 77 K. rsc.orgnih.gov At 77 K, the spectrum exhibited three distinct g-values at 2.09, 2.05, and 2.0. At room temperature, a single g-value was observed at 2.05. nih.gov These spectral features are characteristic of such iron-nitrosyl complexes and provide direct evidence for their formation under the reaction conditions. nih.govresearchgate.netsci-hub.se By demonstrating that the independently synthesized [FeTPP(NO)] complex could effectively catalyze the reaction to produce this compound, researchers established its role as a competent intermediate in the catalytic cycle. nih.gov This use of ESR spectroscopy was instrumental in elucidating the reaction mechanism. nih.gov

Interactive Data Table: ESR Spectral Data for the [FeTPP(NO)] Intermediate

| Condition | g-values | Significance |

| 77 K | 2.09, 2.05, 2.0 | Characteristic of the frozen-solution spectrum of the iron-nitrosyl complex. |

| Room Temperature | 2.05 | Isotropic signal observed in solution. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Despite its utility, a search of the publicly available crystallographic literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state molecular architecture, such as precise bond lengths, angles, and crystal packing, are not available at present.

High-Resolution Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the accurate determination of molecular weights, allowing for the confirmation of elemental compositions. It is widely used to verify the identity of newly synthesized compounds and to monitor the progress of chemical reactions.

In the synthesis of this compound, HRMS provides unequivocal evidence of the product's formation. rsc.org Using techniques such as electron ionization (EI), the exact mass of the molecular ion is measured and compared to the theoretically calculated mass based on its chemical formula, C₉H₁₀F₃N. The excellent agreement between the experimental and calculated values serves as a stringent confirmation of the compound's identity.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀F₃N |

| Calculated Mass (m/z) | 189.0765 |

| Found Mass (m/z) | 189.0768 |

| Ionization Method | EI (Electron Ionization) |

Data sourced from Ge et al. rsc.org

This level of mass accuracy allows chemists to distinguish this compound from other potential isomers or byproducts with the same nominal mass but different elemental compositions, making HRMS an indispensable tool for ensuring product purity and confirming successful synthesis.

Computational and Theoretical Studies on 2 Methyl N 2,2,2 Trifluoroethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity

The electronic structure is shaped by the competing effects of its substituents. The methyl group (-CH₃) at the ortho position is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the N-(2,2,2-trifluoroethyl) group acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This withdrawal effect reduces the electron density on the nitrogen atom and, by extension, the aromatic ring. researchgate.net

DFT calculations on similar molecules, such as trifluoromethyl anilines, have shown that electron-withdrawing groups significantly influence the molecular geometry and vibrational frequencies. researchgate.netresearchgate.net For the target molecule, these calculations would likely reveal a non-planar geometry around the nitrogen atom and specific alterations in the C-N bond lengths and the internal angles of the benzene (B151609) ring, reflecting the steric and electronic influence of the substituents.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor in reactions, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. thaiscience.info

For 2-Methyl-N-(2,2,2-trifluoroethyl)aniline, the HOMO is expected to be localized predominantly on the aniline (B41778) ring and the nitrogen atom, as this is the most electron-rich part of the molecule. The electron-donating methyl group would elevate the energy of the HOMO compared to unsubstituted aniline. The LUMO, conversely, would likely have significant contributions from the aromatic ring and the electron-deficient trifluoroethyl group.

In electrophilic aromatic substitution reactions, an electrophile would attack the regions of highest HOMO density. ucsb.edu Due to the directing effects of the amino and methyl groups, the most probable sites for electrophilic attack would be the positions para and ortho to the amino group that are not sterically hindered. DFT studies on methyl-substituted anilines have shown that the HOMO-LUMO gap follows the order meta > ortho > para, indicating that the ortho-substituted isomer is quite reactive. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|

| Aniline | -5.37 | -0.03 | 5.34 |

| o-Methylaniline | -5.18 | -0.02 | 5.16 |

| 3-(Trifluoromethyl)aniline | -5.83 | -0.45 | 5.38 |

Note: The data presented are representative values from studies on analogous compounds to illustrate expected trends. thaiscience.inforesearchgate.net Specific values for this compound would require dedicated computation.

Conformational Analysis and Energetic Landscapes of N-Trifluoroethyl Anilines

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. scribd.comlibretexts.org For this compound, key rotations occur around the C(aryl)-N bond and the N-C(ethyl) bond.

The rotation around the C(aryl)-N bond determines the orientation of the trifluoroethyl group relative to the benzene ring. The energetic landscape of this rotation would be influenced by steric hindrance between the trifluoroethyl group and the ortho-methyl group. This steric clash would likely create a significant energy barrier, favoring conformations where the bulky groups are positioned away from each other.

Furthermore, rotation around the N-C(ethyl) bond would define the orientation of the -CF₃ group. Computational studies on similar fluorinated alkanes show a strong preference for specific dihedral angles to minimize dipole-dipole repulsions and maximize stabilizing hyperconjugative interactions. semanticscholar.org The energetic landscape would reveal the most stable (lowest energy) conformer and the energy barriers required for interconversion between different conformers. The presence of weak intramolecular interactions, such as hydrogen bonds between the N-H proton and a fluorine atom, could also influence conformational preference, a phenomenon observed in other ortho-substituted anilines.

Computational Modeling of Reaction Transition States and Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediate structures and calculating the energy profiles of transition states. mit.edu For reactions involving this compound, such as N-alkylation or electrophilic substitution, DFT calculations can map out the entire reaction pathway. acs.org

The transition state is the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. mit.edu For example, in an electrophilic attack on the aromatic ring, a transition state would involve the partial formation of a bond between the electrophile and a ring carbon, leading to a high-energy intermediate (a sigma complex). The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

By modeling different potential pathways, computational studies can predict the regioselectivity of a reaction. For instance, calculations could compare the activation energies for an electrophile attacking the various positions on the aniline ring, thereby confirming that the positions activated by the methyl and amino groups are the most favorable.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The highest negative potential would be expected around the nitrogen atom due to its lone pair of electrons and delocalized over the π-system of the aromatic ring.

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. A strong positive potential would be located around the hydrogen atoms of the trifluoroethyl group's -CH₂- moiety and the N-H proton. The highly electronegative fluorine atoms would create a significant electron deficit in their vicinity.

Neutral Potential (Green): These regions have a relatively balanced charge distribution.

This mapping is invaluable for predicting intermolecular interactions. The negative potential on the aromatic ring and nitrogen suggests where electrophiles will preferentially react, while the positive potential on the N-H proton indicates its ability to act as a hydrogen bond donor.

Applications in Advanced Organic Synthesis and Functional Materials

Strategic Utility as a Building Block for Complex Chemical Architectures

2-Methyl-N-(2,2,2-trifluoroethyl)aniline and its N-trifluoroethylated aniline (B41778) analogues serve as crucial platform chemicals and building blocks in medicinal, agrochemical, and general organic synthesis. nih.gov The presence of the trifluoroethyl group provides a route to introduce fluorine into larger molecules, a common strategy for modulating the biological and physical properties of a compound.

The synthesis of these building blocks has been optimized, making them readily accessible. For instance, this compound can be efficiently prepared via an iron porphyrin-catalyzed N-H insertion reaction between o-methyl aniline and a trifluoroethylamine source. nih.gov This method is notable for its good yield and functional group compatibility, allowing for the synthesis of a diverse library of substituted N-trifluoroethylated anilines. nih.gov The reaction demonstrates variable sensitivity to substituents on the aniline ring, with electron-rich anilines generally favoring the insertion. nih.gov

Once synthesized, these compounds are primed for incorporation into more complex molecular frameworks. The aniline nitrogen can participate in various coupling reactions, while the aromatic ring can undergo further functionalization. Related structures, such as 2-Methyl-3-(trifluoromethyl)aniline, are known critical intermediates in the synthesis of pharmaceuticals and agrochemicals, including the analgesic and anti-inflammatory drug Flunixin. dcu.iegoogle.com This highlights the strategic value of trifluoromethylated and trifluoroethylated anilines as precursors to high-value, complex chemical entities. The table below summarizes the synthesis of various N-trifluoroethylated anilines, showcasing the versatility of the synthetic methodology to create a range of building blocks.

| Aniline Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| o-Methyl aniline | Fe(TPP)Cl / NaNO₂ | This compound | 78 |

| p-Methyl aniline | Fe(TPP)Cl / NaNO₂ | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 93 |

| p-Methoxy aniline | Fe(TPP)Cl / NaNO₂ | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 85 |

| p-Chloro aniline | Fe(TPP)Cl / NaNO₂ | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 65 |

| m-Trifluoromethyl aniline | Fe(TPP)Cl / NaNO₂ | 3-(Trifluoromethyl)-N-(2,2,2-trifluoroethyl)aniline | 51 |

Contribution to the Design and Synthesis of Specialized Functional Materials

Aniline derivatives are foundational monomers for a class of conducting polymers known as polyanilines. dtic.mil The properties of these polymers can be finely tuned by introducing substituents onto the aniline ring or the nitrogen atom. nih.govresearchgate.net The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to functional materials with unique characteristics. The trifluoroethyl group would enhance solubility in organic solvents and introduce fluorine's distinct electronic properties and hydrophobicity, while the ortho-methyl group would sterically influence the polymer chain's conformation and packing. nih.gov

Furthermore, trifluoromethylated anilines have been successfully used to create Schiff base liquid crystals. tandfonline.com Research has shown that terminal trifluoromethyl or trifluoromethoxy groups on aniline-based Schiff bases can stabilize smectic liquid crystal phases. tandfonline.com The specific combination of substituents in this compound—a moderately polar N-trifluoroethyl group and a non-polar methyl group—could be exploited to design new mesogens with tailored phase behavior, dielectric anisotropy, and optical properties for applications in display technologies and sensors.

| Aniline Derivative Type | Functional Material Class | Potential Property Modulation |

|---|---|---|

| Substituted Anilines | Conducting Polymers (Polyanilines) | Solubility, Conductivity, Morphology, Sensor Response |

| Trifluoromethylated Anilines | Liquid Crystals (Schiff Bases) | Mesophase Stability, Transition Temperatures, Optical Properties |

| Fluorinated Anilines | Advanced Polymers | Thermal Stability, Chemical Resistance, Low Surface Energy |

Influence of the Trifluoroethyl Moiety on Electronic and Steric Properties in Target Molecules

The N-(2,2,2-trifluoroethyl) group exerts a profound influence on the electronic and steric nature of the aniline molecule, which is subsequently carried over into any larger molecule built from it.

Electronic Effects: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. When attached to the ethyl group on the aniline nitrogen, it significantly reduces the electron density on the nitrogen atom. This has a direct impact on the basicity (pKa) of the amine, making it considerably less basic than its non-fluorinated analogue, N-ethyl-2-methylaniline. This reduced basicity can be critical in pharmaceutical applications for tuning drug-receptor interactions and avoiding unwanted physiological effects. The electron-withdrawing nature of the moiety also modifies the electronic character of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. smolecule.com

Steric Properties: The trifluoroethyl group is sterically more demanding than a simple ethyl or methyl group. This steric bulk, combined with that of the ortho-methyl group, can create a specific conformational environment around the nitrogen atom and the aromatic ring. This can be strategically used in synthesis to direct the outcome of reactions at other positions or to control the three-dimensional shape of a target molecule, which is crucial for its interaction with biological targets like enzymes or receptors. nih.gov

The table below compares the predicted properties of N-(2,2,2-trifluoroethyl)aniline with its non-fluorinated counterpart, highlighting the impact of the trifluoroethyl group.

| Compound | Molecular Formula | Predicted XlogP* | Key Electronic Feature |

|---|---|---|---|

| N-(2,2,2-trifluoroethyl)aniline | C₈H₈F₃N | 2.9 | Strongly electron-withdrawing CF₃ group reduces N basicity |

| N-Ethylaniline | C₈H₁₁N | 2.1 | Electron-donating alkyl group increases N basicity |

*XlogP is a computed measure of lipophilicity. A higher value indicates greater lipophilicity. Data sourced from PubChem. uni.lu

Exploration in Late-Stage Functionalization and Bioisosteric Replacements in Chemical Design

Late-Stage Functionalization (LSF): LSF is a powerful strategy in modern chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This allows for the rapid generation of analogues to explore structure-activity relationships. While introducing the entire this compound moiety in a late stage can be challenging, methods for the late-stage N-trifluoroethylation of complex anilines are conceivable. More commonly, the aniline scaffold itself is amenable to LSF techniques like C-H activation, allowing for further diversification after the core building block has been incorporated. acs.org

Bioisosteric Replacement: A more direct application in chemical design is the use of the this compound moiety as a bioisostere. Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's desired biological activity, but which can improve its pharmacokinetic or toxicological profile. researchgate.net The trifluoroethyl amine group is recognized as a metabolically stable isostere for an amide group. The C-F bonds are significantly stronger than C-H bonds, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. Therefore, a substructure like 2-methylacetanilide in a bioactive compound could potentially be replaced with the this compound group to block metabolic pathways, potentially increasing the drug's half-life and bioavailability.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (e.g., -NHC(O)CH₃) | Trifluoroethyl Amine (e.g., -NHCH₂CF₃) | Increased metabolic stability, resistance to hydrolysis and oxidation. |

| Alkyl Group (e.g., Isopropyl) | Trifluoroethyl Group | Modulates lipophilicity and conformation, blocks metabolic oxidation at specific sites. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Catalytic Systems for Trifluoroethylation

A primary objective in modern organic synthesis is the development of catalytic systems that are not only efficient but also environmentally benign and economically viable. Future research in the trifluoroethylation of anilines is heavily focused on moving beyond traditional methods that may rely on harsh conditions or expensive, toxic reagents.

The development of greener and more cost-effective catalytic systems is a major research thrust. irejournals.com This involves shifting away from precious metals towards catalysts based on more abundant and sustainable alternatives like iron, nickel, or copper. irejournals.com For instance, an iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. researchgate.netnih.govrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation, demonstrating good functional group compatibility with both primary and secondary anilines. nih.govrsc.org Similarly, nickel-catalyzed reductive cross-coupling reactions have been reported for the trifluoroethylation of (hetero)aryl bromides and chlorides, showcasing high functional group tolerance and providing a straightforward route for late-stage modification of complex molecules. acs.org

| Catalytic System Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Abundant Metal Catalysts | Iron porphyrin complexes, Nickel-based systems | Cost-effective, lower toxicity compared to precious metals, high functional group tolerance. irejournals.comnih.govacs.org | Improving catalyst turnover, expanding substrate scope, understanding reaction mechanisms. |

| Organocatalysis | Chiral amines, phosphines | Metal-free, potentially lower toxicity, opportunities for asymmetric synthesis. irejournals.com | Development of more robust and recyclable organocatalysts for trifluoroethylation. irejournals.com |

| Hybrid Systems | Transition metals combined with organic or biomolecular ligands. | Synergistic effects leading to higher efficiency and selectivity under mild conditions. irejournals.com | Designing novel hybrid structures for challenging transformations. irejournals.com |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Uses visible light as a renewable energy source, enables radical pathways under mild conditions. researchgate.netresearchgate.net | Discovering new photocatalysts and reaction pathways for trifluoroethylation. researchgate.net |

Chemo- and Regioselectivity Challenges in Multifunctionalized Systems

As target molecules become increasingly complex, the ability to selectively modify one functional group in the presence of others becomes paramount. Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on a molecule) are significant hurdles in the synthesis of multifunctionalized anilines. slideshare.netresearchgate.net

Conventional synthetic methods for trifluoroethylation often struggle with poor regioselectivity and require harsh reaction conditions, limiting their applicability. irejournals.com A key challenge is to devise catalytic systems that can achieve selective functionalization in molecules containing multiple reactive sites. irejournals.com For example, in an aniline (B41778) derivative with other nucleophilic groups (like hydroxyl or thiol) or various positions on the aromatic ring susceptible to reaction, directing the trifluoroethyl group exclusively to the nitrogen atom without side reactions is a non-trivial task.

Future research will likely focus on leveraging computational models to understand the subtle electronic and steric factors that govern selectivity. irejournals.com By simulating the interactions between catalysts, substrates, and reagents, chemists can rationally design catalytic systems with tailored properties to overcome these selectivity challenges. irejournals.com The development of catalysts that can operate under kinetic control, for instance, could favor the formation of a desired regioisomer over the thermodynamically more stable alternative. researchgate.net Addressing these challenges is crucial for applying trifluoroethylation to the late-stage functionalization of intricate molecules like pharmaceuticals and agrochemicals.

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

Expanding the scope of trifluoroethylation reactions requires moving beyond established mechanisms and exploring novel modes of reactivity. The renaissance of radical chemistry, driven by advancements in photoredox and transition metal catalysis, offers a fertile ground for discovering new transformation pathways. researchgate.net

Single-electron transfer (SET) processes are emerging as a powerful tool for generating reactive radical intermediates under mild conditions. researchgate.net These methods can enable the installation of fluorinated motifs that are difficult to achieve through traditional ionic pathways. researchgate.net For example, research into photoredox catalysis has shown that trifluoromethyl radicals can be generated from stable precursors and used in a variety of transformations. researchgate.net Similar strategies could be adapted for generating trifluoroethyl radicals, opening up new avenues for C-C, C-N, and C-X bond formation.

Computational chemistry is expected to play a crucial role in this exploratory phase. Quantum mechanical simulations can help predict the feasibility of new reaction pathways and identify promising trifluoroethylating agents with optimized electronic properties for enhanced reactivity and selectivity. irejournals.com This theoretical insight can guide experimental efforts, accelerating the discovery of unprecedented transformations and broadening the synthetic utility of trifluoroethylation.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any synthetic method to be truly valuable, it must be scalable and reproducible. The integration of continuous-flow chemistry and automated synthesis platforms represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. noelresearchgroup.comyoutube.com

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. noelresearchgroup.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or reactive intermediates. noelresearchgroup.com For the synthesis of 2-Methyl-N-(2,2,2-trifluoroethyl)aniline, a flow process could enable rapid optimization and facilitate large-scale production in a smaller footprint compared to batch reactors. noelresearchgroup.com

Furthermore, the field of automated synthesis is rapidly advancing, with robotic systems capable of performing complex reaction sequences with minimal human intervention. youtube.comchemrxiv.orgsynplechem.com These platforms often use modular, iterative approaches where building blocks are assembled in a predefined sequence. chemrxiv.org By developing robust trifluoroethylation protocols compatible with these automated systems, it will be possible to rapidly synthesize libraries of aniline derivatives for applications in drug discovery and materials science. synplechem.com This convergence of advanced synthesis technology and novel chemical reactions promises to accelerate the discovery and development of new chemical entities. chemistryworld.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-N-(2,2,2-trifluoroethyl)aniline, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via alkylation of 2-methylaniline with 2,2,2-trifluoroethyl bromide. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates nucleophilic substitution. Solvents like dimethylformamide (DMF) or acetonitrile are used under reflux (60–80°C). Reaction monitoring via TLC or GC-MS ensures completion. Yields typically range from 70–85% after purification by column chromatography .

- Key Data :

| Base Used | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| NaH | MeCN | 60 | 85 |

Q. How is this compound characterized, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the trifluoroethyl group (δ ~4.3 ppm for -CH₂CF₃ in ¹H; δ ~-70 ppm in ¹⁹F). Aromatic protons appear between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 203.21 (C₁₀H₁₂F₃N⁺) validate the molecular formula .

- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties relevant to experimental design?

- Molecular Weight : 203.21 g/mol.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water .

- Stability : Sensitive to strong acids/bases due to the trifluoroethyl group. Store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic and steric properties in catalytic reactions?

- Methodology : The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the aniline ring and enhancing electrophilic substitution at the para position. Steric effects from the trifluoroethyl group reduce accessibility to the amine, impacting regioselectivity in cross-coupling reactions. Computational studies (DFT) reveal reduced HOMO density at the nitrogen, lowering nucleophilicity .

Q. What challenges arise in regioselective functionalization of this compound?

- Methodology :

- Electrophilic Aromatic Substitution : Methyl and trifluoroethyl groups direct incoming electrophiles to the para position. Nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives with >90% regioselectivity.

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate mild bases (K₂CO₃). Steric hindrance limits coupling at the ortho position .

- Data :

| Reaction Type | Reagents | Regioselectivity | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para (95%) | 82 |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | meta (60%) | 65 |

Q. How can computational modeling predict biological interactions of this compound?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450 enzymes. The trifluoroethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. QSAR models correlate substituent effects with IC₅₀ values in enzyme inhibition assays .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.